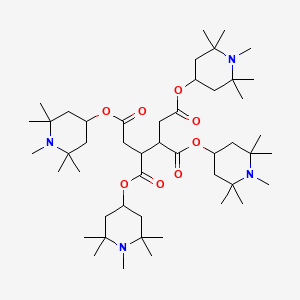

1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester

Description

Structural Isomerism

- Positional Isomerism : Absent due to the fixed 1,2,3,4 substitution pattern of the BTCA core.

- Functional Group Isomerism : Not observed, as all four groups are ester linkages.

Stereochemical Analysis

- Chirality : The piperidinyl groups lack chiral centers due to their symmetrical methyl substitution (positions 1, 2, 2, 6, 6).

- Conformational Rigidity : The pentamethyl groups lock the piperidine rings in chair conformations, minimizing rotational freedom and enhancing stability.

Table 2: Structural Features

| Feature | Description |

|---|---|

| Core Geometry | Tetrahedral arrangement of ester groups |

| Piperidinyl Substituents | 1,2,2,6,6-pentamethyl configuration |

| Symmetry | C₄ symmetry axis through the BTCA core |

The absence of stereoisomers is attributed to the molecule’s high symmetry and non-chiral substituents.

Properties

IUPAC Name |

tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H86N4O8/c1-41(2)23-31(24-42(3,4)49(41)17)57-37(53)21-35(39(55)59-33-27-45(9,10)51(19)46(11,12)28-33)36(40(56)60-34-29-47(13,14)52(20)48(15,16)30-34)22-38(54)58-32-25-43(5,6)50(18)44(7,8)26-32/h31-36H,21-30H2,1-20H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPCFMITFBVJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)OC(=O)CC(C(CC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C)C(=O)OC4CC(N(C(C4)(C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H86N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869085 | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

847.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

91788-83-9 | |

| Record name | 1,2,3,4-Tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) 1,2,3,4-butanetetracarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91788-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl)ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091788839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tetrakis(1,2,2,6,6-pentamethyl-4-piperidyl)-1,2,3,4-butanetetracarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID, TETRAKIS(1,2,2,6,6-PENTAMETHYL-4-PIPERIDINYL)ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9288L1X58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a tetracarboxylic acid known for its utility in various industrial applications, particularly in textile finishing and as a cross-linking agent for cellulose. The compound's derivatives, such as the tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, have been explored for their biological activities and potential applications in biomedicine and environmental science. This article reviews the biological activity of BTCA and its ester derivative based on recent studies and findings.

Chemical Structure

The chemical structure of 1,2,3,4-butanetetracarboxylic acid is characterized by four carboxylic acid groups attached to a butane backbone. The ester derivative further includes piperidine groups that enhance its solubility and reactivity.

Toxicity Studies

Acute toxicity studies have been conducted to assess the safety profile of BTCA. In a study involving oral administration to rats, the LD50 was determined to be approximately 1.72 g/kg. Signs of toxicity included hypoactivity, diarrhea, and severe congestion of internal organs at higher doses (2.00 g/kg and above). Notably, all animals treated with 3.17 g/kg died during the study due to severe internal congestion and mucosal erosion .

Table 1: Acute Toxicity of BTCA

| Route | Species/Strain | Number of Animals | Dose (g/kg) | LD50 (g/kg) | Reference |

|---|---|---|---|---|---|

| Oral | Rat/COX-SD | 10 | 1.72 | 1.72 | |

| Oral | Rat/COX-SD | 5 (male) | 1.74 | 1.74 | |

| Oral | Rat/COX-SD | 5 (female) | - | - |

Cross-linking Properties

BTCA has been extensively studied for its role as a cross-linking agent in textiles and polymers. It has been shown to react with cellulose through an anhydride formation mechanism which enhances the durability and functional properties of fabrics. This reaction is facilitated by the presence of catalysts that influence the efficiency of cross-linking .

Environmental Applications

Recent research indicates that BTCA can be used in environmental applications such as contaminant adsorption. For instance, nanosponges created by cross-linking BTCA with β-cyclodextrin exhibited significant adsorption capabilities for cationic contaminants like paraquat and malachite green. The maximum adsorption capacities were reported at 120.5 mg/g for paraquat under optimal conditions .

Case Studies

Case Study 1: Textile Applications

In a study published in MDPI, BTCA was utilized as a finishing agent for cotton fabrics. The results indicated improved water repellency and crease resistance compared to untreated fabrics. The functional properties were significantly enhanced due to the effective cross-linking between BTCA and cellulose fibers .

Case Study 2: Environmental Remediation

Another investigation focused on the development of BTCA-based nanosponges for environmental remediation. The study demonstrated that these nanosponges could effectively remove toxic dyes from wastewater with high efficiency and reusability after multiple cycles .

Scientific Research Applications

Chemical Properties and Structure

BTCA is a polycarboxylic acid characterized by four carboxyl groups that can engage in esterification reactions. The esterification of BTCA with piperidine derivatives enhances its stability and functional properties. The compound exists as two diastereomers: meso and the (R,R)/(S,S) pair .

Textile Industry Applications

1. Permanent Press Agent

BTCA is widely recognized for its effectiveness as a permanent press agent in the textile industry. It provides anti-wrinkle properties to cotton fabrics through cross-linking with cellulose. This modification significantly enhances the fabric's durability and resistance to creasing .

- Mechanism of Action : The esterification process involves the formation of an anhydride intermediate from BTCA, which subsequently reacts with hydroxyl groups on cellulose fibers. Studies have shown that the reaction predominantly occurs at specific hydroxyl sites (O(6)-H and O(2)-H) on cellulose .

2. Environmental Benefits

As a formaldehyde substitute for textile finishing processes, BTCA contributes to more environmentally friendly practices in fabric treatment. It reduces the release of harmful formaldehyde emissions associated with traditional finishing agents while maintaining high performance standards .

Functional Properties Enhancement

1. Cross-Linking Efficiency

The ability of BTCA to form stable cross-links with cellulose not only improves mechanical properties but also enhances water repellency and stain resistance of treated fabrics. The cross-linking density can be adjusted by varying the concentration of BTCA during treatment .

2. Impact on Fabric Strength

While BTCA treatment improves anti-wrinkle performance, it has been noted that excessive cross-linking may lead to a reduction in fabric strength. Research indicates that optimizing the concentration and application conditions is crucial for balancing these properties .

Toxicity and Safety Considerations

Research on the toxicity of BTCA has revealed moderate toxicity levels when administered orally in animal studies. The LD50 values suggest careful handling is necessary during industrial applications .

Case Studies and Research Findings

Comparison with Similar Compounds

Chemical Identity :

- CAS Registry Number : 91788-83-9

- Molecular Formula : C₄₈H₈₆N₄O₈

- Molar Mass : 847.22 g/mol

- Structure : Comprises a butanetetracarboxylic acid backbone esterified with four 1,2,2,6,6-pentamethyl-4-piperidinyl groups. The pentamethyl substitution on the piperidinyl rings enhances steric hindrance, a critical feature for stabilizing free radicals in polymer applications .

Applications: Primarily used as a Hindered Amine Light Stabilizer (HALS) in polymers to mitigate UV degradation .

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the butanetetracarboxylic acid core but differ in substituents:

Performance and Stability

Steric Hindrance :

- The pentamethyl groups in 91788-83-9 provide superior protection to the piperidinyl nitrogen, stabilizing nitroxyl radicals formed during UV exposure. This results in longer-lasting UV resistance compared to the tetramethyl analog (64022-61-3) .

- The hexadecyl-containing analogs (84696-74-2, 84696-73-1) trade some steric hindrance for improved solubility in hydrophobic polymers .

Thermal Stability :

Regulatory and Environmental Profiles

Preparation Methods

Synthesis of Tetraalkyl Butanetetracarboxylates

- Tetraalkyl butanetetracarboxylates are synthesized from dialkyl maleates via electrolytic hydrodimerization processes, which couple two molecules of dialkyl maleate to form the tetracarboxylate ester intermediate.

- Tetramethyl butanetetracarboxylate (TMBTC) is the preferred intermediate due to its efficient conversion to BTCA.

Hydrolysis of Tetraalkyl Butanetetracarboxylates to BTCA

- Hydrolysis is conducted in aqueous acidic media, typically sulfuric acid or benzenesulfonic acid, at elevated temperatures (around 80–103 °C).

- The reaction involves the cleavage of ester bonds, releasing methanol or ethanol, which is continuously distilled off to drive the reaction forward.

- Water content is carefully controlled; a relatively limited initial water content (about 50–75% by weight) is used, with additional water added to replace that lost by distillation.

- Acid concentration is critical: higher acid concentrations (above 10% by weight relative to water) significantly increase the hydrolysis rate.

- Reaction times vary depending on conditions but can range from a few hours (3–6 hours) under optimized conditions to over 50 hours under dilute acid and high water content.

Purification and Color Removal

- Prior to hydrolysis, the tetraalkyl butanetetracarboxylate can be purified by crystallization from alkanols (e.g., methanol) at sub-zero temperatures to remove by-products.

- Post-hydrolysis, the BTCA product undergoes oxidative treatment with aqueous hydrogen peroxide at elevated temperatures (up to 55 °C) to oxidize and remove color-causing impurities.

- Residual acid catalyst in the BTCA product can be neutralized with bases such as sodium hydroxide to improve purity.

Esterification to Form the Target Compound

The preparation of this compound involves esterification of the purified BTCA with 1,2,2,6,6-pentamethyl-4-piperidinol.

- The esterification typically proceeds under conditions favoring the formation of four ester linkages on the butanetetracarboxylic acid.

- Reaction conditions often include the use of coupling agents or acid catalysts to facilitate ester bond formation.

- Purification steps post-esterification ensure removal of unreacted starting materials and side products.

Detailed Reaction Conditions and Data

| Step | Conditions | Observations / Results |

|---|---|---|

| Hydrolysis catalyst | Sulfuric acid (1–20 wt% relative to water) | Higher acid concentration increases rate |

| Temperature | 80–103 °C | Higher temperature accelerates hydrolysis |

| Water content | 50–75% initially, replenished during reaction | Controls reaction equilibrium and rate |

| Reaction time | 3–54 hours depending on conditions | Optimized conditions: ~5 hours for >99% conversion |

| Methanol removal | Continuous distillation | Drives reaction to completion |

| Purification (crystallization) | Methanol at -10 °C (for TMBTC) | Removes by-products pre-hydrolysis |

| Oxidative treatment | Aqueous H2O2 at up to 55 °C | Removes color impurities |

| Neutralization | NaOH treatment | Removes residual acid catalyst |

Research Findings and Analysis

- Hydrolysis kinetics show a linear increase in rate constant with increasing sulfuric acid concentration.

- Methanol distillation is critical to shift equilibrium toward acid formation.

- Lower water and higher acid concentrations yield faster hydrolysis but require careful control to avoid side reactions.

- Crystallization before hydrolysis enhances purity and yield by removing impurities.

- Oxidative post-treatment significantly improves color quality, which is crucial for applications such as permanent press agents in textiles.

- The overall yield of BTCA from TMBTC hydrolysis is approximately 83%, demonstrating industrial feasibility.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,2,3,4-butanetetracarboxylic acid tetraesters with hindered amine substituents, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves esterification of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol under acidic catalysis. Key parameters include:

- Catalyst selection : Use of p-toluenesulfonic acid or thionyl chloride for efficient esterification .

- Temperature control : Reactions are often conducted at 80–120°C to balance reaction rate and thermal decomposition risks .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes unreacted reagents .

Advanced: How can discrepancies in reported thermal stability data for this compound be systematically resolved?

Methodological Answer:

Conflicting thermal stability data (e.g., decomposition temperatures) arise from varying experimental setups. To resolve these:

- Multi-technique validation : Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to distinguish decomposition from phase transitions .

- Atmosphere effects : Compare inert (N₂) vs. oxidative (air) environments to assess stability under application-relevant conditions .

- Kinetic analysis : Apply Flynn-Wall-Ozawa or Kissinger methods to model degradation kinetics and identify dominant mechanisms .

Basic: What spectroscopic techniques are optimal for confirming the structural integrity of this tetraester?

Methodological Answer:

- NMR spectroscopy :

- FTIR : Ester C=O stretching (~1730 cm⁻¹) and hindered amine N-H absence (due to steric shielding) .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns matching the tetraester structure .

Advanced: What computational approaches predict the compound’s efficacy as a hindered amine light stabilizer (HALS) in polymer matrices?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model diffusion rates of the tetraester in polyethylene or polypropylene to assess compatibility .

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to predict radical scavenging efficiency, correlating with UV stabilization performance .

- Coarse-grained modeling : Evaluate steric effects of pentamethylpiperidinyl groups on radical interception mechanisms .

Basic: How can chromatographic methods be optimized to assess purity and detect trace impurities?

Methodological Answer:

- HPLC conditions :

- GC-MS : Use splitless injection and helium carrier gas to detect volatile byproducts (e.g., unreacted alcohol) .

Advanced: What experimental designs evaluate the compound’s synergistic effects with other stabilizers in polymer composites?

Methodological Answer:

- Factorial design : Vary concentrations of the tetraester with phenolic antioxidants or UV absorbers (e.g., benzotriazoles) to identify optimal ratios .

- Accelerated aging tests : Expose polymer films to QUV irradiation (340 nm, 60°C) and monitor carbonyl index via FTIR to quantify degradation .

- Mechanical testing : Correlate stabilizer efficacy with tensile strength retention after aging .

Basic: What solubility and compatibility challenges arise when formulating this compound in polar vs. nonpolar polymers?

Methodological Answer:

- Solubility screening : Test in toluene (nonpolar) vs. dimethylformamide (polar) to guide polymer matrix selection .

- Compatibilizers : Add maleic anhydride-grafted polyolefins to enhance dispersion in polyethylene .

- Melt blending : Use twin-screw extrusion at 180–220°C to ensure homogeneous distribution without thermal degradation .

Advanced: How does substituent steric hindrance influence the compound’s radical scavenging mechanism?

Methodological Answer:

- Electron paramagnetic resonance (EPR) : Track nitroxyl radical formation during UV exposure to confirm hindered amine activity .

- Steric parameterization : Apply Tolman’s cone angles or molecular volume calculations to quantify substituent hindrance .

- Comparative studies : Synthesize analogs with fewer methyl groups to isolate steric effects on stabilization kinetics .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 824.96 g/mol (calc.) | |

| Boiling point | ~548°C (estimated) | |

| Thermal decomposition (TGA) | Onset: 280–300°C (N₂ atmosphere) | |

| Solubility in THF | >50 mg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.